methyl 4-oxo-3-(2-{[(oxolan-2-yl)methyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate methyl 4-oxo-3-(2-{[(oxolan-2-yl)methyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 946306-94-1
VCID: VC4977680
InChI: InChI=1S/C18H21N3O5S/c1-25-17(24)11-4-5-13-14(9-11)20-18(27)21(16(13)23)7-6-15(22)19-10-12-3-2-8-26-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,19,22)(H,20,27)
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3CCCO3
Molecular Formula: C18H21N3O5S
Molecular Weight: 391.44

methyl 4-oxo-3-(2-{[(oxolan-2-yl)methyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 946306-94-1

Cat. No.: VC4977680

Molecular Formula: C18H21N3O5S

Molecular Weight: 391.44

* For research use only. Not for human or veterinary use.

methyl 4-oxo-3-(2-{[(oxolan-2-yl)methyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 946306-94-1

Specification

CAS No. 946306-94-1
Molecular Formula C18H21N3O5S
Molecular Weight 391.44
IUPAC Name methyl 4-oxo-3-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C18H21N3O5S/c1-25-17(24)11-4-5-13-14(9-11)20-18(27)21(16(13)23)7-6-15(22)19-10-12-3-2-8-26-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,19,22)(H,20,27)
Standard InChI Key BDZDLUWQQJDYKC-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3CCCO3

Introduction

Synthesis Pathways

The synthesis of this compound typically involves strategic steps to introduce the functional groups on the quinazoline scaffold:

  • Formation of Quinazoline Core:

    • Starting from anthranilic acid or a derivative, cyclization is achieved using reagents like formamide or urea.

  • Thione Introduction:

    • The thione group is introduced via sulfurization reactions using reagents such as phosphorus pentasulfide (P4S10).

  • Carbamoyl Substitution:

    • The carbamoyl group is added through reaction with isocyanates or carbamoyl chlorides.

  • Esterification:

    • The methyl ester group is incorporated using methanol in an acidic or basic medium.

Biological Applications

This compound's structural features suggest potential applications in medicinal chemistry:

  • Anticancer Activity:

    • Quinazoline derivatives are known inhibitors of tyrosine kinases such as EGFR, which are implicated in cancer progression.

  • Antimicrobial Properties:

    • The thione group enhances binding to microbial enzymes like DNA gyrase.

  • Drug Delivery Potential:

    • The oxolan ring improves solubility and bioavailability.

Research Findings and Data

Studies on structurally related compounds have demonstrated promising biological activity:

Study FocusObservations
Antiproliferative ActivityQuinazoline derivatives inhibit cancer cell growth (IC50 values <0.5 μM) .
Antimicrobial TestingEffective against Gram-positive and Gram-negative bacteria .
Solubility EnhancementOxolan rings improve aqueous solubility for drug formulations .

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